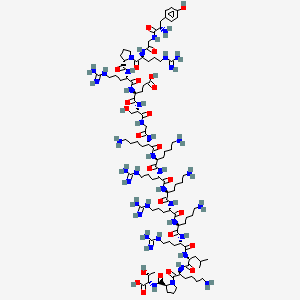![molecular formula C10H9NO4 B599584 Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate CAS No. 107095-99-8](/img/structure/B599584.png)
Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.18 g/mol . The compound is also known by other synonyms such as ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate and Ethyl3-hydroxyfuro[3,2-b]pyridine-2-carboxylate .
Synthesis Analysis
The synthesis of Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate involves a series of reactions starting from ethyl 3-hydroxypiconate . The hydroxy ester was O-alkylated with ethyl bromoacetate or ethyl 2-bromopropionate to give the diester . Cyclization of the compound then afforded Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate .Molecular Structure Analysis
The molecular structure of Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is characterized by several computed descriptors. The InChI string isInChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)7-6(15-9)4-3-5-11-7/h3-5,12H,2H2,1H3 . The Canonical SMILES is CCOC(=O)C1=C(C2=C(O1)C=CC=N2)O . Physical And Chemical Properties Analysis
Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate has a molecular weight of 207.18 g/mol . It has a computed XLogP3-AA value of 2.1 , indicating its partition coefficient between octanol and water. The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 207.05315777 g/mol . The topological polar surface area is 72.6 Ų , and it has a heavy atom count of 15 .Applications De Recherche Scientifique
Synthesis of Furo[3,2-b]pyridine Derivatives : Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is synthesized from ethyl 3-hydroxypiconate. This compound is an intermediate in the production of various furo[3,2-b]pyridine derivatives, which are useful in developing new heterocyclic compounds (Shiotani & Morita, 1986).
Reactivity in Organic Synthesis : The compound shows reactivity that can lead to interesting transformations in organic synthesis. For instance, Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate, a related compound, can rearrange under certain conditions to form new heterocyclic structures (Desideri, Manna & Stein, 1981).
Synthesis of Furo[2,3-c]pyridine and Derivatives : Another research highlights the synthesis of furo[2,3-c]pyridine from ethyl 3-hydroxyisonicotinate, a process similar to that of ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate. These findings indicate the flexibility of these compounds in synthesizing various fused heterocycles (Morita & Shiotani, 1986).
Synthesis of Fluorinated Fused Heterocyclic Compounds : Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate derivatives have been used in the synthesis of trifluoromethylated pyrano[4,3-b]pyrans, indicating their significance in creating fluorinated fused heterocyclic compounds (Wang et al., 2012).
Formation of Pyrido and Imidazo Derivatives : Research also indicates the use of related compounds, like Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives, in forming various heterocyclic compounds, such as pyrido and imidazo derivatives (Arrault et al., 2002).
Functionalized Tetrahydropyridines Synthesis : The compound has been used in a phosphine-catalyzed annulation to synthesize highly functionalized tetrahydropyridines, which are valuable in various chemical syntheses (Zhu, Lan & Kwon, 2003).
Propriétés
IUPAC Name |
ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)7-6(15-9)4-3-5-11-7/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBJDCJMUBQENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716287 | |
| Record name | Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | |
CAS RN |
107095-99-8 | |
| Record name | Furo[3,2-b]pyridine-2-carboxylic acid, 3-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107095-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)









![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)
![N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B599524.png)